7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
CAS No.: 1196037-58-7
Cat. No.: VC2668637
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196037-58-7 |
|---|---|
| Molecular Formula | C11H11BrN2 |
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |
| Standard InChI | InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2 |
| Standard InChI Key | SVCGBQRFXMHIPI-UHFFFAOYSA-N |
| SMILES | C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N |
| Canonical SMILES | C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N |
Introduction
Structural Characteristics and Basic Properties
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine is a heterocyclic compound with a molecular formula of C11H11BrN2 and a molecular weight of 251.12 g/mol. It is identified by the CAS number 1196037-58-7 and is characterized by a unique chemical structure that combines a tetrahydrocyclopenta[b]indole core with a bromine substituent at the 7-position and an amine group at the 2-position.
The structural characteristics of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine include:
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A fused tricyclic ring system consisting of a five-membered cyclopentane ring, a five-membered pyrrole ring, and a six-membered benzene ring
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A bromine atom substitution at the 7-position of the benzene ring
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A primary amine group at the 2-position of the cyclopentane ring
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A nitrogen atom in the pyrrole ring contributing to the compound's basicity
Chemical Identifiers and Molecular Representation
The chemical identity of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine can be represented using various standard chemical notations as shown in Table 1.
Table 1: Chemical Identifiers for 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |
| CAS Registry Number | 1196037-58-7 |
| Molecular Formula | C11H11BrN2 |
| Molecular Weight | 251.12 g/mol |
| Standard InChI | InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2 |
| Standard InChIKey | SVCGBQRFXMHIPI-UHFFFAOYSA-N |
| SMILES | C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N |
| PubChem Compound ID | 46835538 |
Chemical Properties and Reactivity
Chemical Reactivity
The chemical reactivity of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine is influenced by several functional groups present in its structure:
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The bromine substituent at the 7-position serves as an electron-withdrawing group, making the compound susceptible to nucleophilic aromatic substitution reactions. This bromine can be replaced by various nucleophiles in the presence of appropriate catalysts.
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The primary amine group at the 2-position is a nucleophilic center that can participate in various reactions, including:
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Schiff base formation with aldehydes and ketones
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The nitrogen atom in the indole ring system can participate in various reactions, including electrophilic substitution and deprotonation under basic conditions.
Biological Activity and Applications
Research Applications
The primary applications of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine in research include:
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Use as a building block in medicinal chemistry for the development of more complex compounds with potential therapeutic applications.
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Serving as an intermediate in the synthesis of biologically active compounds targeting various diseases.
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Functioning as a probe to study structure-activity relationships in drug discovery programs.
Comparative Analysis with Structurally Similar Compounds
Comparison with Related Brominated Heterocycles
Table 2 provides a comparative analysis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine with structurally related compounds, highlighting their similarities and differences.
Table 2: Comparative Analysis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine with Related Compounds
Structure-Activity Relationships
The position of the bromine substituent and the presence of the amine group are critical factors that influence the compound's chemical reactivity and potential biological activities:
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Bromine position: The position of the bromine atom (whether at position 5, 7, or 8) affects the electronic distribution in the molecule, which can influence its interaction with biological targets. Compounds with bromine at different positions may exhibit varying degrees of biological activity .
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Amine functionality: The presence of the amine group at the 2-position introduces a nucleophilic center that can participate in hydrogen bonding interactions with biological targets, potentially enhancing the compound's binding affinity to certain receptors or enzymes. The amine group also increases the compound's water solubility compared to its non-aminated counterpart.
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Ring system: The fused tricyclic ring system of tetrahydrocyclopenta[b]indole provides a rigid scaffold that can be important for specific spatial orientations required for biological activity.
Analytical Methods for Characterization
The characterization of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine can be performed using various analytical techniques:
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Spectroscopic methods:
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NMR spectroscopy (¹H and ¹³C) for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
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UV-Visible spectroscopy for chromophore analysis
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Chromatographic methods:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Gas Chromatography (GC) for volatile component analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring
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X-ray crystallography for definitive three-dimensional structural determination.
These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.
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